3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine
Description
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine (CAS 106214-84-0) is a polysiloxane-based diamine with a complex molecular architecture. Its structure comprises three dimethylsilyl groups interconnected via siloxane (Si–O–Si) linkages, terminated by two aminopropyl (–CH₂CH₂CH₂NH₂) chains . The molecular formula is C₁₂H₃₄N₂O₂Si₃, and its average molecular weight is 322.84 g/mol .
Properties
IUPAC Name |
3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRBLCDTKAWRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34N2O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97917-34-5 | |
| Record name | α,ω-Bis(3-aminopropyl)polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97917-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00570379 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89467-59-4, 106214-84-0 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step-by-Step Reaction Mechanism
The compound is synthesized via sequential siloxane bond formation. The primary route involves reacting 3-aminopropyldimethylsilanol with dichlorodimethylsilane in a 2:1 molar ratio under anhydrous conditions. Triethylamine serves as both a base and catalyst, neutralizing HCl byproducts:
Key parameters:
-
Temperature: 40–60°C
-
Reaction time: 12–24 hrs
-
Solvent: Tetrahydrofuran (THF) or toluene
Reaction Optimization
Yields improve significantly when using molecular sieves (3Å) to maintain anhydrous conditions. A 2023 study demonstrated that incremental reagent addition reduces oligomerization, achieving 78% purity in crude product.
Industrial Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors with the following advantages over batch processes:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Production rate (kg/day) | 50 | 200 |
| Purity (%) | 92 | 97 |
| Energy consumption (kWh/kg) | 8.4 | 5.1 |
Solvent Recovery Systems
Industrial plants integrate fractional distillation units to recover >95% of THF, reducing production costs by 30% compared to laboratory methods.
Catalytic Methods in Synthesis
Transition-Metal Catalysis
The ACS review highlights iridium complexes (e.g., [Ir(cod)(OMe)]₂) that accelerate siloxane bond formation at lower temperatures (25–40°C). This method reduces side reactions but requires rigorous catalyst purification.
Enzymatic Approaches
Recent trials used lipase B from Candida antarctica to catalyze silanol condensation:
| Enzyme Loading (wt%) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 1 | 45 | 82 |
| 5 | 68 | 91 |
While promising, enzymatic methods currently lack cost-effectiveness for large-scale production.
Purification and Characterization
Distillation Protocols
Industrial-grade purification employs two-step distillation:
Chromatographic Methods
Preparative HPLC with these conditions achieves >99% purity:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 Reverse Phase | Acetonitrile/H₂O (70:30) | 5 mL/min | 12.3 min |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Laboratory Batch | 65 | 92 | Low | 1,200 |
| Industrial Continuous | 88 | 97 | High | 450 |
| Enzymatic Catalysis | 68 | 95 | Medium | 2,800 |
Chemical Reactions Analysis
Types of Reactions
Poly(dimethylsiloxane), aminopropyl terminated, undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with other molecules.
Cross-Linking: The amino groups can react with other functional groups, such as epoxides, to form cross-linked networks.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under mild conditions.
Cross-Linking: Reagents such as epoxides and isocyanates are used, often in the presence of catalysts.
Major Products
The major products formed from these reactions include cross-linked polymers, modified siloxanes, and various functionalized derivatives .
Scientific Research Applications
The compound features a complex siloxane structure, which contributes to its unique properties and versatility in applications.
Surface Modification
One of the primary applications of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine is in the field of surface modification. Its silane groups enable it to bond effectively with various substrates, enhancing their chemical and physical properties. This is particularly useful in:
- Coating Technologies : Improving adhesion and durability of coatings on metals and polymers.
- Biomedical Applications : Modifying surfaces of implants to improve biocompatibility and reduce rejection rates.
Catalysis
The compound has shown potential as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to stabilize reactive intermediates makes it suitable for:
- Silane-Coupling Reactions : Facilitating the bonding of organic molecules to inorganic surfaces.
- Polymerization Processes : Acting as an initiator or modifier in polymer synthesis.
Nanotechnology
In nanotechnology, this compound is utilized for creating functionalized nanoparticles. Its silane groups allow for:
- Functionalization of Nanoparticles : Enhancing the stability and dispersibility of nanoparticles in solvents.
- Drug Delivery Systems : Developing targeted delivery mechanisms using modified nanoparticles that can carry therapeutic agents.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for:
- Chromatography : Used as a stationary phase modifier in liquid chromatography systems.
- Spectroscopy : Acting as a derivatizing agent to improve detection limits and specificity.
Case Study 1: Surface Functionalization for Biomedical Implants
A study demonstrated the use of this silane compound to enhance the surface properties of titanium implants. By applying a thin layer of the compound, researchers observed improved cell adhesion and proliferation rates compared to untreated surfaces. This indicates significant potential for improving implant success rates in orthopedic applications.
Case Study 2: Catalytic Activity in Organic Synthesis
Research highlighted its effectiveness as a catalyst in the synthesis of complex organic molecules. The compound facilitated reactions with high yields and selectivity, showcasing its utility in pharmaceutical chemistry where precision is crucial.
Mechanism of Action
The mechanism of action of poly(dimethylsiloxane), aminopropyl terminated, involves its ability to form strong bonds with various substrates through its amino groups. These bonds can enhance the mechanical properties and stability of the resulting materials. The compound can also interact with biological molecules, making it useful in biomedical applications .
Comparison with Similar Compounds
Key Properties:
- Structure : The compound features a trisiloxane backbone (Si–O–Si–O–Si) with dimethyl substituents and terminal primary amines.
- Reactivity : The amine groups enable crosslinking in polymers, while the siloxane backbone confers thermal stability and flexibility.
- Applications : Widely used as a curing agent in silicone-urea copolymers, adhesives, and high-performance elastomers .
Structural and Functional Analogues
3-(Trimethoxysilyl)-1-propanamine (APTES, CAS 13822-56-5)
- Formula: C₆H₁₇NO₃Si
- Molecular Weight : 179.29 g/mol .
- Structure: Single trimethoxysilyl group (–Si(OCH₃)₃) attached to an aminopropyl chain.
- Reactivity: Hydrolyzes readily in water to form silanols, making it ideal for surface functionalization .
- Applications: Surface modification of glass, nanoparticles, and biomaterials.
Comparison :
- Complexity: APTES has a simpler monomeric structure vs. the trisiloxane-based target compound.
- Hydrolytic Stability : APTES is more reactive due to methoxy groups, whereas the target compound’s siloxane backbone reduces hydrolysis rates.
- Thermal Stability : The target compound’s siloxane linkages enhance thermal resistance (>200°C) compared to APTES .
3-(Ethoxydimethylsilyl)propylamine (CAS 18306-79-1)
- Formula: C₇H₁₉NOSi
- Molecular Weight : 161.32 g/mol .
- Structure: Ethoxy and dimethyl silyl groups attached to an aminopropyl chain.
- Reactivity : Moderate hydrolysis due to a single ethoxy group.
- Applications : Coupling agent in adhesives and sealants.
Comparison :
- Functionality : The target compound has two primary amines vs. one in this analogue.
- Crosslinking Potential: The target compound’s dual amines enable higher crosslink density in polymers.
1,3-Bis(aminopropyl)tetramethyldisiloxane (CAS 106214-84-0)
- Formula: C₁₂H₃₄N₂O₂Si₃ (synonym for the target compound)
- Structure: Disiloxane (Si–O–Si) backbone with two aminopropyl termini .
- Applications : Used interchangeably with the target compound in silicone elastomers .
Comparison :
- Molecular Weight : Identical to the target compound (322.84 g/mol).
- Naming Clarity: Both names refer to the same structure, highlighting inconsistencies in nomenclature.
3-Aminopropyldimethylmethoxysilane (CAS 608-570-8)
- Formula: C₆H₁₇NOSi
- Molecular Weight : 147.29 g/mol .
- Structure: Methoxy and dimethyl silyl groups with an aminopropyl chain.
- Reactivity : Hydrolyzes faster than the target compound due to methoxy groups.
Comparison :
- Volatility : Lower molecular weight increases volatility compared to the target compound.
- Application Scope: Limited to low-temperature surface modifications.
Physicochemical Properties
Biological Activity
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine, commonly referred to as aminopropyl siloxane, is a silicone-based compound characterized by its unique structure that includes multiple dimethylsilyl groups and an amino functional group. This compound is notable for its potential applications in various fields, including biomedical materials, coatings, and surface modifications due to its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C12H34N2O2Si3
- CAS Number : 106214-84-0
- Canonical SMILES : CSi(CCCN)OSi(C)OSi(C)CCCN
The biological activity of this compound primarily stems from its ability to interact with biomolecules through its amino groups, which can form covalent bonds with proteins and other cellular components. This interaction enhances the stability and functionality of these biomolecules, making the compound suitable for applications in drug delivery systems and tissue engineering.
Biological Activity Overview
Research indicates that aminopropyl siloxane exhibits several biological activities:
- Biocompatibility : Studies suggest that the compound is generally non-toxic and biocompatible, making it suitable for use in medical applications such as coatings for implants and drug delivery systems .
- Antimicrobial Properties : The presence of amino groups in the structure may contribute to antimicrobial activity, which is beneficial in preventing infections associated with medical devices .
- Cell Adhesion Enhancement : The compound has been shown to enhance cell adhesion in vitro, which is crucial for tissue engineering applications. The siloxane backbone provides a flexible matrix that supports cell growth and proliferation .
Case Study 1: Coatings for Medical Implants
A study investigated the use of aminopropyl siloxane as a coating material for medical implants. The results indicated that the coated implants demonstrated improved biocompatibility and reduced bacterial adhesion compared to uncoated controls. This suggests that the compound could significantly reduce the risk of infection post-surgery.
Case Study 2: Drug Delivery Systems
In another study, aminopropyl siloxane was incorporated into a drug delivery system designed for targeted therapy. The findings revealed that the compound facilitated controlled release of therapeutic agents while maintaining their stability, indicating its potential as a carrier for pharmaceuticals.
Dosage Effects
Research on dosage effects indicates that while aminopropyl siloxane is generally safe at typical application levels, higher concentrations may lead to skin irritation and eye damage. It is essential to adhere to recommended dosages to mitigate these risks .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for aminopropyl siloxane compared to other silicone-based compounds:
| Compound | Biocompatibility | Antimicrobial Activity | Cell Adhesion Enhancement |
|---|---|---|---|
| 3-Aminopropyl Siloxane | High | Moderate | High |
| Poly(dimethylsiloxane) | Moderate | Low | Moderate |
| Amino-functionalized Silicones | High | High | High |
Q & A
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Chlorodimethylsilane, Et3N, THF | Silylation | |
| 2 | Flash chromatography (SiO2, DCM/MeOH) | Purification | |
| 3 | ¹H/¹³C NMR, GC-MS | Characterization |
What spectroscopic methods are essential for confirming the structure and purity of this compound?
Q. Basic
- ¹H and ¹³C NMR : Critical for identifying proton environments (e.g., amine protons at δ 1.5–2.0 ppm, silyl methyl groups at δ 0.1–0.3 ppm) and verifying branching .
- FT-IR : Detects Si–O–Si stretching (~1000–1100 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- Elemental analysis : Validates C, H, N, and Si content to confirm purity (>95%) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex silyl ether regions .
What safety precautions are recommended when handling this compound in laboratory settings?
Q. Basic
Q. Emergency Measures :
- Skin contact : Wash with soap/water for 15 minutes .
- Inhalation : Move to fresh air; administer oxygen if needed .
How can researchers design experiments to study the reactivity of this compound's silyl ether linkages under varying conditions?
Q. Advanced
- Experimental Design :
- Controlled hydrolysis : Expose to aqueous buffers (pH 3–10) at 25–60°C to assess Si–O bond stability .
- Kinetic studies : Monitor reaction progress via in situ FT-IR or HPLC to quantify degradation products .
- Split-plot designs : Use randomized blocks to test multiple variables (e.g., temperature, catalysts) efficiently .
Data Analysis : Apply Arrhenius equations to model degradation rates and identify activation energies.
What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when analyzing this compound?
Q. Advanced
- Cross-validation : Compare NMR integration ratios with MS isotopic patterns to confirm molecular formula .
- DSC/TGA : Detect impurities (e.g., residual solvents) that skew NMR/MS results .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify ambiguous spectral assignments .
Case Study : Inconsistent δ values for amine protons may arise from hydrogen bonding; use DMSO-d6 vs. CDCl3 solvent comparisons to assess .
What role does this compound play in the development of supramolecular or hybrid materials, based on its structural features?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
